2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a heterocyclic compound that contains both pyrrole and pyridine rings in its structure.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine may be explored for developing new antiviral agents, particularly by modifying the phenylsulfonyl moiety to enhance selectivity and potency against specific viral targets.
Anti-inflammatory and Analgesic Activities
The anti-inflammatory and analgesic activities of indole derivatives make them valuable in the development of new therapeutic agents. Compounds with a methylsulfonyl group attached to an indole scaffold have been investigated for their efficacy in reducing inflammation and pain . Research into 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine could lead to the discovery of novel anti-inflammatory and analgesic drugs.
Anticancer Research
Indole derivatives have been studied for their potential in cancer treatment. Some compounds have shown moderate activity against various cancer cell lines, including renal, central nervous system, colon, and breast cancer cell lines . The unique structure of 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine could be utilized to synthesize analogs for anticancer evaluation, focusing on its ability to interact with cancerous cells and inhibit their growth.
Antimicrobial Applications
The antimicrobial properties of indole derivatives are well-documented. These compounds can be effective against a broad spectrum of microorganisms, including bacteria and fungi . The 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine compound could be modified to enhance its antimicrobial efficacy, potentially leading to the development of new antibiotics or antifungal agents.
Antitubercular Potential
Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, there is a need for new antitubercular agents. Indole derivatives have shown promise in this field, and 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine could be a candidate for the synthesis of new compounds with antitubercular activity .
Antidiabetic Research
Indole derivatives have been associated with antidiabetic effects, offering a potential avenue for the treatment of diabetes. Research into the applications of 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in this area could lead to the development of new antidiabetic medications .
Antimalarial Activity
The fight against malaria requires continuous research and development of new antimalarial drugs. Indole derivatives have been explored for their antimalarial properties, and the structural features of 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine may contribute to the discovery of novel antimalarial compounds .
Anticholinesterase Activity
Indole derivatives have been investigated for their anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s. The 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine compound could be studied for its potential to inhibit cholinesterase enzymes, thereby offering therapeutic benefits for neurodegenerative conditions .
properties
IUPAC Name |
1-(benzenesulfonyl)-2-methylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-10-12-6-5-9-15-14(12)16(11)19(17,18)13-7-3-2-4-8-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBQPALYDSJJKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361241 | |
Record name | 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
189089-83-6 | |
Record name | 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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